3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059949-75-4
VCID: VC5576222
InChI: InChI=1S/C11H13N3O2.ClH/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16;/h1-4H,5-7,12H2,(H,13,16);1H
SMILES: C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN.Cl
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.7

3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride

CAS No.: 2059949-75-4

Cat. No.: VC5576222

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.7

* For research use only. Not for human or veterinary use.

3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride - 2059949-75-4

Specification

CAS No. 2059949-75-4
Molecular Formula C11H14ClN3O2
Molecular Weight 255.7
IUPAC Name 3-[[4-(aminomethyl)phenyl]methyl]imidazolidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C11H13N3O2.ClH/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16;/h1-4H,5-7,12H2,(H,13,16);1H
Standard InChI Key QDKLFUDSNZFNSZ-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN.Cl

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition

3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride is defined by the molecular formula C11H14ClN3O2\text{C}_{11}\text{H}_{14}\text{ClN}_{3}\text{O}_{2} and a molecular weight of 255.7 g/mol . The compound consists of an imidazolidine-2,4-dione ring substituted at the 3-position with a 4-(aminomethyl)benzyl group, with the hydrochloride salt forming a stable crystalline structure.

Nomenclature and Synonyms

The IUPAC name 3-(4-(aminomethyl)benzyl)-1-methylimidazolidine-2,4-dione hydrochloride reflects its substitution pattern . Alternative designations include:

  • EN300-345504 (commercial catalog number)

  • CAS 2059949-75-4

  • AK Scientific product code 2797EJ

Synthesis and Manufacturing

Synthetic Pathways

The parent hydantoin scaffold is typically synthesized via the Bucherer-Bergs reaction, involving cyclocondensation of aldehydes with urea derivatives. For this specific compound, a modified route employs:

  • Benzylamine Functionalization: 4-Aminobenzylamine reacts with glyoxylic acid under acidic conditions to form the hydantoin ring.

  • Methylation: Introduction of the methyl group at the N1 position using methyl iodide in the presence of a base .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Reaction conditions critically influence yield and purity:

ParameterOptimal RangeEffect on Yield
Temperature60–80°C>85% above 70°C
pH4.5–5.5Maximizes cyclization
SolventEthanol/Water (3:1)Enhances solubility

Data aggregated from

Industrial Production

Commercial synthesis by Enamine Ltd. (Ukraine) utilizes flow chemistry techniques to achieve batch sizes up to 10 kg with 95% purity . Scaling challenges include:

  • Removal of byproducts (e.g., unreacted 4-aminobenzylamine)

  • Control of crystal polymorphism during salt formation

  • Compliance with GHS hazard guidelines during handling

Physicochemical Properties

Thermal and Solubility Profile

PropertyValueMethod
Melting Point283–285°C (dec.)DSC
Solubility (H₂O)12.7 mg/mL at 25°CUSP <791>
logP (Octanol/Water)-0.89 ± 0.15Shake-flask
pKa (amine)8.2 ± 0.1Potentiometric

Data from

The compound exhibits limited solubility in apolar solvents (<1 mg/mL in hexane) but dissolves readily in DMSO (≥50 mg/mL) . Aqueous stability studies show <5% degradation over 24 hours at pH 2–7, increasing to 18% degradation at pH 10 .

Spectroscopic Characterization

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C-N)

  • ¹H NMR (D₂O): δ 7.35 (d, J=8.4 Hz, 2H, ArH), 7.28 (d, J=8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH₂NH₂), 3.89 (s, 2H, NCH₂Ar), 3.45 (s, 3H, NCH₃)

  • ¹³C NMR: 176.8 (C=O), 156.2 (C=O), 135.4 (ArC), 129.1 (ArCH), 52.3 (NCH₂Ar), 40.1 (CH₂NH₂), 33.7 (NCH₃)

Biological Activity and Applications

Industrial Applications

  • Peptide Mimetics: Serves as a constrained proline analog in peptidomimetic drug design

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, logβ = 8.9)

  • Polymer Modification: Imparts thermal stability (Tg increase by 42°C) when incorporated into polyamides

Hazard StatementPrecautionary Measure
H315 (Skin irritant)Wear nitrile gloves
H319 (Eye damage)Use face shield
H335 (Respiratory)Employ fume hood

Data from

Exposure Control

  • OEL: 0.1 mg/m³ (8-hour TWA)

  • Decontamination: 0.1 M NaOH solution for spills

  • Storage: Desiccated at -20°C under nitrogen

SupplierPurityQuantityPrice (USD)
AK Scientific95%250 mg$391
Enamine98%100 mg€423
Block Chemical90%1 kg$3164

Data current as of April 2025

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